N'-[(2-methoxyphenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-26-14-6-3-2-5-13(14)11-20-17(23)18(24)21-12-16-22(8-9-27-16)19(25)15-7-4-10-28-15/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMABYYERQKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-[(2-methoxyphenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.40 g/mol. Its structure features a methoxyphenyl group, an oxazolidine moiety, and a thiophene carbonyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.40 g/mol |
| Chemical Structure | Structure |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiophene and oxazolidine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. A study highlighted that such compounds can target specific signaling pathways associated with cancer cell proliferation and survival .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes. For example, the oxazolidine ring may interact with ribosomal RNA, inhibiting protein synthesis in bacteria. Additionally, the thiophene moiety may enhance lipophilicity, facilitating better membrane penetration and bioavailability .
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of related oxazolidine derivatives in vitro against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis .
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method, revealing effective inhibition at concentrations ranging from 8 to 32 µg/mL .
Scientific Research Applications
Pharmacological Applications
The compound exhibits potential pharmacological activities due to its structural components, which can interact with biological targets.
1.1 Antimicrobial Activity
Research has indicated that compounds containing thiophene and oxazolidine moieties possess antimicrobial properties. A study demonstrated that derivatives of oxazolidinones show effectiveness against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of the thiophene ring in N'-[(2-methoxyphenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide may enhance its antimicrobial efficacy.
1.2 Anticancer Properties
Recent investigations have focused on the anticancer potential of oxazolidinone derivatives. The compound's ability to inhibit protein synthesis in cancer cells has been a crucial area of study. For instance, certain oxazolidinones have been shown to induce apoptosis in various cancer cell lines . The incorporation of the thiophene moiety could further augment this activity by modulating cellular pathways involved in tumor progression.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science.
2.1 Polymer Synthesis
The compound can serve as a monomer or additive in polymer synthesis due to its functional groups that allow for cross-linking and polymerization reactions. Research has shown that thiophene-containing polymers exhibit enhanced electrical conductivity and thermal stability, making them suitable for electronic applications .
2.2 Coatings and Adhesives
Due to its chemical stability and adhesive properties, the compound can be utilized in formulating coatings and adhesives. The incorporation of thiophene derivatives into polymer matrices can improve adhesion properties and resistance to environmental degradation .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features Across Analogues
The target compound belongs to a broader class of N,N'-disubstituted ethanediamides with diverse aryl and heterocyclic substituents. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations:
Electron-Withdrawing Groups : Sulfonyl (e.g., 4-fluorophenylsulfonyl in ) and carbonyl (thiophene-2-carbonyl in the target) substituents enhance polarity and hydrogen-bonding capacity.
Aryl vs. Alkyl Substituents : The 2-methoxyphenyl group in the target and contrasts with benzyl () or alkyl chains (), affecting solubility and membrane permeability.
Challenges:
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogues:
- Antipsychotic Potential: Compounds with methoxyphenyl and sulfonyl groups (e.g., bifeprunox in ) exhibit dopamine receptor modulation .
- Metabolic Stability : The oxazolidine ring in the target compound may resist cytochrome P450 oxidation better than open-chain amides, as observed in related oxazinan derivatives .
- Solubility : The thiophene-2-carbonyl group likely reduces aqueous solubility compared to sulfonyl-containing analogues (e.g., ), but improves lipid membrane penetration.
Preparation Methods
Cyclization of β-Amino Alcohol Precursors
The oxazolidinone ring is formed via intramolecular cyclization of (S)-5-(aminomethyl)-3-(4-substituted-phenyl)oxazolidin-2-one derivatives. For example, Compound III (5-(aminomethyl)-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)oxazolidin-2-one) is synthesized by refluxing Compound IV (50 g) in ethanol with aqueous methylamine (40%, 60 mL) followed by hydrochloric acid treatment. Yield: 88.7% after recrystallization in ethanol.
Thiophene-2-Carbonyl Coupling
The thiophene-2-carbonyl group is introduced via nucleophilic acyl substitution. 5-Chlorothiophene-2-carbonyl chloride (10 g) reacts with Compound III (15 g) in tetrahydrofuran/water (200 mL/40 mL) using sodium carbonate (6.2 g) as a base at 30–35°C. Post-reaction, the crude product is purified via acetic acid recrystallization, yielding 16 g (80%) of the thiophene-oxazolidinone intermediate.
Table 1: Reaction Conditions for Thiophene-2-Carbonyl Coupling
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran/water (5:1) | |
| Base | Sodium carbonate (1.5 eq) | |
| Temperature | 30–35°C | |
| Yield | 80% |
Assembly of the Ethanediamide Backbone
Preparation of 2-Methoxybenzylamine
2-Methoxybenzylamine is synthesized via Hofmann degradation of 2-methoxybenzamide or reductive amination of 2-methoxybenzaldehyde. Patent US8058440B2 describes a scalable route using sodium cyanide and copper cyanide in N,N-dimethylacetamide at 140–160°C. The amine is isolated as a hydrochloride salt (yield: 72%).
Sequential Amidation
The ethanediamide backbone is constructed through two amidation steps:
-
First Amidation : 2-Methoxybenzylamine reacts with ethyl oxalyl chloride in tetrahydrofuran using triethylamine (2 eq) at 0–5°C. The intermediate N-(2-methoxybenzyl)oxalamic acid is isolated via toluene extraction (yield: 85%).
-
Second Amidation : The oxalamic acid is activated as a mixed anhydride using isobutyl chloroformate and coupled with the thiophene-oxazolidinone-methylamine derivative. The reaction proceeds in dichloromethane with N-methylmorpholine (1.2 eq) at −10°C. Final purification via acetonitrile/water recrystallization affords the target compound (yield: 75%).
Table 2: Ethanediamide Coupling Parameters
| Step | Reagent/Condition | Yield | Source |
|---|---|---|---|
| Oxalyl Activation | Isobutyl chloroformate, −10°C | 85% | |
| Amine Coupling | N-Methylmorpholine, 24 h | 75% |
Purification and Characterization
Recrystallization Protocols
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 3.5 Hz, 1H, thiophene), 7.45–7.32 (m, 4H, aryl), 4.62 (q, J = 6.8 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃).
Industrial-Scale Adaptations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
